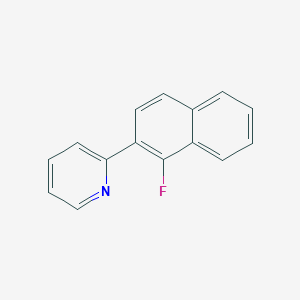
N-Cyclohexyl-N'-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is a synthetic organic compound that features a cyclohexyl group and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the indole ring.
Substitution: Substituted urea derivatives.
科学研究应用
N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)carbamate
- N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)thiourea
Uniqueness
N-Cyclohexyl-N’-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)urea is unique due to its specific combination of a cyclohexyl group and an indole moiety linked by a urea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
917785-91-2 |
|---|---|
分子式 |
C16H21N3O2 |
分子量 |
287.36 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-3-yl)urea |
InChI |
InChI=1S/C16H21N3O2/c1-19-13-10-6-5-9-12(13)14(15(19)20)18-16(21)17-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3,(H2,17,18,21) |
InChI 键 |
UIUPXKYXPVZRRA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(C1=O)NC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


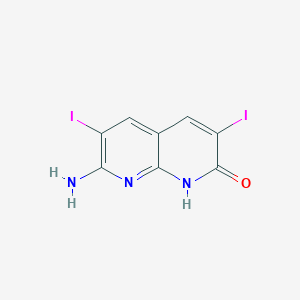
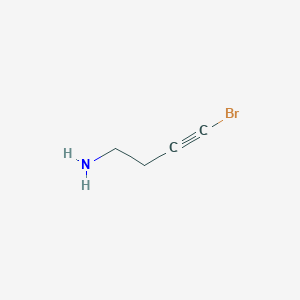
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
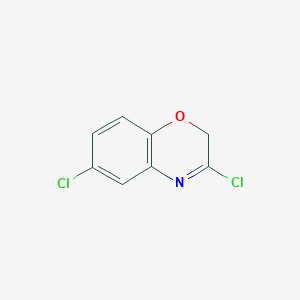



![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
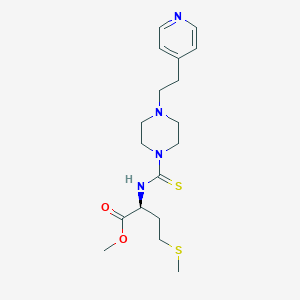

![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)
